molecular formula C12H22O2 B14497745 (4-Methylcyclohexyl)methyl butanoate CAS No. 63141-27-5

(4-Methylcyclohexyl)methyl butanoate

Cat. No.: B14497745
CAS No.: 63141-27-5
M. Wt: 198.30 g/mol
InChI Key: MYNVCWHTOWCQQH-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methyl butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by a cyclohexane ring with a methyl group at the 4-position and a butanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing esters, including (4-Methylcyclohexyl)methyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. This reaction typically involves the use of a carboxylic acid and an alcohol under acidic conditions to form the ester . Another method involves the reaction of acid anhydrides with alcohols .

Industrial Production Methods

Industrial production of esters often involves the use of catalysts to speed up the reaction and increase yield. Common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylcyclohexyl)methyl butanoate is unique due to its cyclohexane ring structure with a methyl group at the 4-position, which distinguishes it from other simple esters like methyl butanoate and ethyl butanoate. This structural feature may impart different chemical and physical properties, making it suitable for specific applications in fragrances and flavorings .

Properties

CAS No.

63141-27-5

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

(4-methylcyclohexyl)methyl butanoate

InChI

InChI=1S/C12H22O2/c1-3-4-12(13)14-9-11-7-5-10(2)6-8-11/h10-11H,3-9H2,1-2H3

InChI Key

MYNVCWHTOWCQQH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCC(CC1)C

Origin of Product

United States

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